2-(1-chloroethyl)-1-isopropyl-1H-imidazole
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Overview
Description
2-(1-chloroethyl)-1-isopropyl-1H-imidazole: is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure This particular compound is characterized by the presence of a chloroethyl group and an isopropyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-chloroethyl)-1-isopropyl-1H-imidazole can be achieved through several methods. One common approach involves the alkylation of 1-isopropyl-1H-imidazole with 1-chloroethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(1-chloroethyl)-1-isopropyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted imidazole derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the chloroethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
- Substituted imidazole derivatives
- Hydroxyl or carbonyl functionalized imidazoles
- Ethyl-substituted imidazoles
Scientific Research Applications
2-(1-chloroethyl)-1-isopropyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(1-chloroethyl)-1-isopropyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The specific pathways and targets depend on the context of its application and the nature of the biological system.
Comparison with Similar Compounds
- 1-chloroethyl-1H-imidazole
- 2-chloroethyl-1H-imidazole
- 1-isopropyl-1H-imidazole
- 2-isopropyl-1H-imidazole
Comparison: 2-(1-chloroethyl)-1-isopropyl-1H-imidazole is unique due to the presence of both the chloroethyl and isopropyl groups on the imidazole ring This dual substitution can influence its chemical reactivity and biological activity compared to similar compounds with only one substituent
Properties
Molecular Formula |
C8H13ClN2 |
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Molecular Weight |
172.65 g/mol |
IUPAC Name |
2-(1-chloroethyl)-1-propan-2-ylimidazole |
InChI |
InChI=1S/C8H13ClN2/c1-6(2)11-5-4-10-8(11)7(3)9/h4-7H,1-3H3 |
InChI Key |
VHNFHWBQAVKTRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1C(C)Cl |
Origin of Product |
United States |
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